6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dinitro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBMBFIUCNKNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393943 | |
| Record name | 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-48-6 | |
| Record name | 6,7-dinitro-2,3-dihydrobenzo[1,4]dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6,7 Dinitro 2,3 Dihydro Benzo 1 2 Dioxime
Strategic Retrosynthetic Analysis of the 2,3-dihydro-benzonih.govelectronicsandbooks.comdioxine Core
The fundamental approach to synthesizing the 2,3-dihydro-benzo nih.govdioxine scaffold involves a logical disconnection of the two ether linkages. This retrosynthetic analysis points to two primary building blocks: a catechol derivative (a benzene (B151609) ring with two adjacent hydroxyl groups) and a two-carbon synthon with electrophilic centers. The most common and direct pathway is the double Williamson ether synthesis, which connects the two phenolic oxygens of catechol with a 1,2-dihaloethane or a related equivalent. wikipedia.orgbyjus.com
This primary disconnection strategy is foundational for both conventional and advanced synthetic routes. The choice of when to introduce the nitro functional groups—either before or after the formation of the dioxin ring—defines the two main conventional synthetic pathways. More advanced catalytic methods, while employing different mechanisms, still conceptually build upon the formation of these two key C-O bonds to construct the heterocyclic core.
Conventional Synthetic Routes to 6,7-Dinitro-2,3-dihydro-benzonih.govelectronicsandbooks.comdioxine
Conventional methods for synthesizing the target compound are typically categorized into two main strategies: nitration of a pre-formed benzodioxine ring or construction of the dioxin ring from an already dinitrated precursor.
Nitration Reactions of 2,3-dihydro-benzonih.govelectronicsandbooks.comdioxin Precursors
The direct nitration of 2,3-dihydro-benzo nih.govdioxine (also known as 1,4-benzodioxan) is a well-established method for introducing nitro groups onto the aromatic ring. The ethylenedioxy group is an activating, ortho-para-directing group. Consequently, electrophilic aromatic substitution, such as nitration, preferentially occurs at the 6- and 7-positions (para to the ether oxygens).
Dinitration can be achieved directly by using strong nitrating agents, such as a mixture of concentrated sulfuric acid and nitric acid. This method can also be used to further nitrate the mono-nitro derivative (6-nitro-1,4-benzodioxan) to yield the 6,7-dinitro product. The conditions must be carefully controlled to achieve the desired dinitration without leading to over-nitration or side reactions.
| Starting Material | Nitrating Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,4-Benzodioxan | H₂SO₄ / HNO₃ | Standard nitrating mixture | 6,7-Dinitro-1,4-benzodioxan | |
| 6-Nitro-1,4-benzodioxan | H₂SO₄ / HNO₃ or HNO₃ alone | Standard nitrating mixture | 6,7-Dinitro-1,4-benzodioxan | |
| Substituted 2,3-dihydrobenzo[b] nih.govdioxine | HNO₃ / Trifluoroacetic acid | Not specified | Nitro-substituted derivatives | nih.gov |
Formation of the Dioxin Ring System with Dinitro Substitution
An alternative and often more regioselective approach is to construct the dioxin ring from a precursor that already contains the dinitro functionality. This method typically involves the reaction of 4,5-dinitrocatechol with a suitable two-carbon electrophile, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This reaction is a classic example of the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com
The base, commonly potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the hydroxyl groups of the catechol, forming a phenoxide which then acts as a nucleophile to displace the halides in a double Sₙ2 reaction, closing the six-membered dioxin ring. nih.govscirp.org The choice of solvent and temperature can be critical for optimizing the yield and minimizing side reactions.
| Catechol Derivative | Electrophile | Base/Solvent | Conditions | Reference |
|---|---|---|---|---|
| 4,5-Dinitrocatechol | 1,2-Dibromoethane | K₂CO₃ / Acetone | Reflux | scirp.org |
| Methyl 3,4-dihydroxybenzoate | 1,2-Dibromoethane | K₂CO₃ / DMF | Reflux, 10h | nih.gov |
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry has focused on developing more efficient, atom-economical, and selective methods for constructing heterocyclic cores. These advanced approaches often rely on transition metal or organocatalysis.
Transition Metal Catalysis in Dioxin Ring Construction
Palladium-catalyzed reactions have been developed for the synthesis of the 2,3-dihydro-benzo nih.govdioxine core. One notable method involves the tandem oxidative aminocarbonylation and cyclization of 2-prop-2-ynyloxyphenols. acs.orgresearchgate.net In this process, a palladium(II) iodide catalyst, in the presence of carbon monoxide and air, facilitates a complex cascade reaction that constructs the functionalized dioxin ring system in a single step. acs.orgresearchgate.net While this specific example yields an exocyclic double bond that would require further modification, it showcases a powerful catalytic strategy for assembling the core structure from acyclic precursors.
Another palladium-catalyzed approach involves the condensation of a catechol with propargylic carbonates. nih.gov This reaction proceeds through the formation of an intermediate (σ-allenyl)palladium complex, followed by intramolecular attack by the second phenoxide ion to close the ring, affording functionalized 2,3-dihydro-2-ylidene-1,4-benzodioxins. nih.gov These catalytic methods offer novel pathways to the core structure, which could then be subjected to nitration to yield the final product.
| Starting Material | Catalyst System | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 2-Prop-2-ynyloxyphenol | PdI₂ / KI | CO/Air (20 atm), DMA, 80-100°C | Tandem oxidative aminocarbonylation-cyclization | acs.orgresearchgate.net |
| Benzene-1,2-diol (Catechol) | Palladium catalyst | Condensation with propargylic carbonates | Formation of a (σ-allenyl)palladium complex | nih.gov |
Organocatalytic and Biocatalytic Strategies
The application of organocatalysis to the synthesis of the 2,3-dihydro-benzo nih.govdioxine ring is an emerging area. Organocatalysts offer the advantage of being metal-free, often less toxic, and less sensitive to air and moisture. One reported approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO), a common organocatalyst, in a reaction with dimethyl carbonate (DMC) to facilitate the formation of the dioxin ring. researchgate.net This method aligns with green chemistry principles by using less hazardous reagents. researchgate.net
While specific biocatalytic routes for the synthesis of 6,7-Dinitro-2,3-dihydro-benzo nih.govdioxine are not widely documented, enzymatic methods have been explored for the resolution of racemic intermediates in the synthesis of related benzodioxane derivatives. unimi.it Lipases, for instance, have been used for the kinetic resolution of (±)-1,4-benzodioxan-2-carboxylic acid, demonstrating the potential for biocatalysis to play a role in producing enantiomerically pure benzodioxane-based compounds. unimi.it The direct biocatalytic construction of the dinitro-substituted ring remains a prospective area for future research.
Optimization of Reaction Conditions and Yields for 6,7-Dinitro-2,3-dihydro-benzoCurrent time information in CN.epo.orgdioxime Synthesis
The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize product yield and purity while ensuring process safety and efficiency. For the synthesis of 6,7-Dinitro-2,3-dihydro-benzo Current time information in CN.epo.orgdioxine, several parameters can be systematically varied and studied to determine their impact on the reaction outcome. While specific optimization studies for this exact compound are not extensively detailed in publicly available literature, general principles of aromatic nitration can be applied to postulate the key areas for optimization.
Key Parameters for Optimization:
Temperature: Nitration reactions are highly exothermic. Controlling the temperature is crucial to prevent over-nitration, side reactions, and potential thermal runaway. A lower initial temperature during the addition of the nitrating mixture, followed by a gradual increase, can help to control the reaction rate and improve selectivity.
Reaction Time: The duration of the reaction at different temperatures needs to be optimized to ensure complete conversion of the starting material and the mononitrated intermediate to the desired dinitro product, while minimizing the formation of byproducts.
Addition Rate: The rate at which the nitrating agents or the substrate are added to the reaction mixture can significantly impact local temperature control and the selectivity of the reaction.
A systematic study of these parameters, potentially using a Design of Experiments (DoE) approach, would be the standard methodology to identify the optimal conditions for the synthesis of 6,7-Dinitro-2,3-dihydro-benzo Current time information in CN.epo.orgdioxine.
Detailed Research Findings from a Representative Synthesis:
A specific synthetic protocol reported in the chemical literature provides a high-yielding process for the dinitration of 1,4-Benzodioxan. The conditions outlined in this process are likely the result of some level of optimization, leading to a reported yield of 88.9%.
| Parameter | Stage 1: Mononitration | Stage 2: Dinitration |
|---|---|---|
| Starting Material | 1,4-Benzodioxan | Mononitrated Intermediate |
| Nitrating Agent | 60% Nitric Acid | Fuming Nitric Acid & Concentrated Sulfuric Acid |
| Solvent | Glacial Acetic Acid | Glacial Acetic Acid |
| Initial Temperature | 0°C | Ice Bath Temperature |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature to 80°C |
| Reaction Time | 30 minutes | 2.5 hours |
| Overall Yield | 88.9% |
Large-Scale Synthesis and Industrial Considerations
The transition of a chemical synthesis from a laboratory scale to a large-scale industrial process introduces a new set of challenges and considerations that must be addressed to ensure safety, efficiency, and economic viability. While specific details on the industrial production of 6,7-Dinitro-2,3-dihydro-benzo Current time information in CN.epo.orgdioxine are not widely published, the general principles of scaling up nitration reactions are well-established and would be applicable.
Key Industrial Considerations:
Heat Management: The highly exothermic nature of nitration is a primary safety concern on an industrial scale. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Industrial reactors for nitration are equipped with sophisticated cooling systems, such as cooling jackets and internal cooling coils, to maintain strict temperature control and prevent thermal runaway.
Process Safety: A thorough hazard and operability (HAZOP) study is essential to identify potential risks and implement appropriate safety measures. This includes considerations for the storage and handling of concentrated acids, the potential for runaway reactions, and the safe management of gaseous byproducts like nitrogen oxides.
Reactor Design and Material of Construction: The corrosive nature of the nitrating mixture (concentrated nitric and sulfuric acids) necessitates the use of reactors made from corrosion-resistant materials, such as glass-lined steel or specialized alloys. The reactor design must also ensure efficient mixing to promote heat and mass transfer, which is crucial for consistent product quality and safety.
Raw Material and Waste Management: The cost and handling of raw materials are significant factors in industrial production. Efficient use of reagents and recycling of spent acids, where feasible, are important for economic and environmental reasons. The treatment of waste streams, including acidic wastewater and off-gases, must comply with environmental regulations.
Product Isolation and Purification: On a large scale, methods for product isolation (e.g., filtration) and purification (e.g., recrystallization) must be efficient and scalable. The choice of solvents for these steps will be influenced by factors such as cost, safety (flammability), and environmental impact.
Automation and Process Control: Modern chemical plants utilize advanced process control systems to monitor and regulate key parameters like temperature, pressure, flow rates, and pH in real-time. This automation enhances safety, improves consistency, and optimizes production efficiency.
| Consideration | Industrial Scale-Up Challenges and Solutions |
|---|---|
| Heat Management | Highly exothermic reaction. Requires robust cooling systems (jackets, coils) and careful control of addition rates. |
| Process Safety | Risk of thermal runaway and detonation. Requires detailed HAZOP analysis, emergency shutdown systems, and off-gas treatment. |
| Reactor Material | Corrosive nature of mixed acids. Use of glass-lined steel or corrosion-resistant alloys is necessary. |
| Mixing | Ensuring homogeneity of the reaction mixture is critical for consistent reaction and heat transfer. Requires powerful and efficient agitators. |
| Waste Disposal | Generation of large volumes of acidic wastewater. Requires neutralization and treatment facilities to comply with environmental regulations. |
| Product Handling | The final product may have hazardous properties. Requires appropriate personal protective equipment and handling procedures. |
Chemical Reactivity and Reaction Mechanisms of 6,7 Dinitro 2,3 Dihydro Benzo 1 2 Dioxime
Reactions Involving the Nitro Functional Groups
The nitro groups are the most reactive sites in the molecule, primarily undergoing reduction to the corresponding amino functionalities and potentially participating in nucleophilic aromatic substitution reactions.
The conversion of the nitro groups in 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxine to amino groups is a key transformation, yielding the corresponding 6,7-diamino-2,3-dihydro-benzo nih.govnih.govdioxine. This reduction can be achieved through various established methods, with catalytic hydrogenation being a common and efficient approach. In a related system, the reduction of a C7-nitro derivative of 2,3-dihydrobenzo[b] nih.govnih.govdioxine-5-carboxamide to its amino counterpart has been successfully carried out using catalytic hydrogenation. nih.gov This suggests that a similar strategy would be effective for the dinitro analogue.
The complete reduction of both nitro groups is known to be a feasible process, as evidenced by the commercial availability of 2,3-Dihydro-1,4-benzodioxine-6,7-diamine. While specific reaction conditions for the dinitrated parent compound are not extensively detailed in the literature, common catalytic systems for such transformations are well-documented.
Table 1: Potential Reagents for the Reduction of Nitro Groups
| Reagent/Catalyst System | Description |
| H₂/Pd-C | A standard and widely used method for the reduction of aromatic nitro groups. It is generally high-yielding and clean. |
| H₂/PtO₂ (Adams' catalyst) | Another effective catalyst for the hydrogenation of nitro compounds. |
| Sn/HCl or Fe/HCl | Classic methods for the reduction of nitroarenes, often used in introductory organic chemistry. These methods work well but can require harsher conditions and more complex workups than catalytic hydrogenation. |
| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent that can sometimes be used for the selective reduction of one nitro group in dinitro compounds, depending on the substrate and reaction conditions. |
| Sodium Polysulfide (Na₂Sₓ) | This reagent has been used for the preferential reduction of one nitro group in dinitrobenzimidazoles. rsc.org Its applicability to 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxine would require experimental verification. |
The reduction can proceed in a stepwise manner, potentially allowing for the isolation of the mono-amino-mono-nitro intermediate, 6-amino-7-nitro-2,3-dihydro-benzo nih.govnih.govdioxine or 7-amino-6-nitro-2,3-dihydro-benzo nih.govnih.govdioxine, under carefully controlled conditions. The specific isomer formed would depend on the relative reactivity of the two nitro groups.
The two nitro groups strongly activate the benzene (B151609) ring towards nucleophilic aromatic substitution (SNA_r). nih.gov This type of reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxine, a nitro group itself can act as the leaving group, although this is less common than the displacement of a halide.
Studies on related dinitroaromatic compounds have shown that the displacement of a nitro group by various nucleophiles is possible. For instance, 1,2- and 1,4-dinitrobenzenes react with thiolate and aryl disulfide ions to displace one of the nitro groups. nih.gov Furthermore, the leaving ability of a nitro group in nucleophilic aromatic substitution reactions has been noted, particularly when the aromatic system contains multiple electron-withdrawing groups.
Table 2: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product(s) | Notes |
| Alkoxides (e.g., CH₃O⁻) | 6-Methoxy-7-nitro-2,3-dihydro-benzo nih.govnih.govdioxine or 7-Methoxy-6-nitro-2,3-dihydro-benzo nih.govnih.govdioxine | The regioselectivity would depend on the relative activation of the C6 and C7 positions. |
| Amines (e.g., RNH₂) | 6-(Alkylamino)-7-nitro-2,3-dihydro-benzo nih.govnih.govdioxine or 7-(Alkylamino)-6-nitro-2,3-dihydro-benzo nih.govnih.govdioxine | The reaction would likely require elevated temperatures. |
| Azide (N₃⁻) | 6-Azido-7-nitro-2,3-dihydro-benzo nih.govnih.govdioxine or 7-Azido-6-nitro-2,3-dihydro-benzo nih.govnih.govdioxine | Azide is a good nucleophile for SNA_r reactions. |
| Thiolates (e.g., RS⁻) | 6-(Alkylthio)-7-nitro-2,3-dihydro-benzo nih.govnih.govdioxine or 7-(Alkylthio)-6-nitro-2,3-dihydro-benzo nih.govnih.govdioxine | Thiolates are generally excellent nucleophiles in SNA_r reactions. |
The regioselectivity of such a substitution would be a critical aspect to determine experimentally. The relative positions of the nitro groups and the dihydro-dioxin ring would influence the electronic distribution and, consequently, which of the two nitro groups is more susceptible to displacement.
Reactions of the Dihydro-benzonih.govnih.govdioxine Ring System
The reactivity of the dihydro-benzo nih.govnih.govdioxine scaffold is significantly modulated by the attached dinitro functionalities.
The benzene ring of 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxine is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing inductive and resonance effects of the two nitro groups. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be extremely difficult to achieve.
The dihydro-dioxin portion of the molecule, specifically the ethylene (B1197577) bridge, is generally less reactive than the aromatic part. This saturated heterocyclic ring is typically stable under many reaction conditions. However, its reactivity could be influenced by the electronic effects of the dinitrated benzene ring.
Reactions that target the C-O bonds or the C-C bond of the ethylene bridge would likely require harsh conditions that might also affect the nitro groups. For instance, cleavage of the ether linkages would necessitate strong acids or bases. The synthesis of derivatives often focuses on building the benzodioxane ring system with pre-existing functional groups on the ethylene bridge. nih.gov There is little evidence in the literature to suggest common reactions occurring at the dihydro-dioxin ring of the 6,7-dinitro substituted compound under standard laboratory conditions.
Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for the reactions of 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxine are not widely available in the scientific literature. However, the mechanisms of the key transformations can be inferred from well-established principles of organic chemistry and studies of analogous systems.
The reduction of the nitro groups via catalytic hydrogenation typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, on the surface of the metal catalyst. The exact mechanism is complex and involves multiple steps of hydrogen addition and water elimination.
The mechanism of nucleophilic aromatic substitution on this substrate would follow the general SNAr pathway. This involves a two-step process:
Addition of the nucleophile: The nucleophile attacks one of the carbon atoms bearing a nitro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro groups.
Departure of the leaving group: The aromaticity of the ring is restored by the expulsion of the leaving group, which in this case would be the nitrite (B80452) ion (NO₂⁻). The first step, the formation of the Meisenheimer complex, is generally the rate-determining step.
The mechanism for any potential electrophilic aromatic substitution would involve the attack of an electrophile on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex). A subsequent deprotonation step would then restore the aromaticity of the ring. Given the strong deactivation by the nitro groups, the activation energy for the formation of the arenium ion would be very high.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for elucidating the mechanism of a chemical reaction by providing information about the reaction rate and the factors that influence it. For the formation of 6,7-Dinitro-2,3-dihydro-benzo masterorganicchemistry.combyjus.comdioxine, which involves the nitration of a benzodioxane precursor, the reaction kinetics are expected to follow the principles of electrophilic aromatic substitution. masterorganicchemistry.combyjus.comunacademy.com
The rate-determining step in electrophilic aromatic nitration is usually the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, also known as a benzenium ion or σ-complex. masterorganicchemistry.comlibretexts.org The rate of this step is highly influenced by the electronic properties of the substituents already present on the benzene ring. In the case of a 1,4-benzodioxane (B1196944) derivative, the ether-like oxygens of the dioxane ring are activating groups, donating electron density to the aromatic ring and thus increasing the rate of electrophilic attack compared to benzene. However, the introduction of the first nitro group would significantly deactivate the ring towards further nitration due to the strong electron-withdrawing nature of the nitro group. libretexts.org
The determination of reaction rates for the nitration of benzodioxane derivatives would typically involve monitoring the disappearance of the reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy.
Hypothetical Kinetic Data for the Nitration of a Benzodioxane Derivative
| Experiment | Initial [Aromatic Substrate] (mol/L) | Initial [NO₂⁺] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
This table illustrates the expected second-order kinetics. Doubling the concentration of either reactant doubles the initial reaction rate.
A Hammett study could be employed to quantify the electronic effects of substituents on the reaction rate. researchgate.net By comparing the rates of nitration for a series of substituted benzodioxane derivatives, a Hammett plot can be constructed, yielding a reaction constant (ρ) that provides insight into the nature of the transition state.
Intermediate Isolation and Characterization
The direct isolation of the carbocation intermediate (σ-complex) in electrophilic aromatic nitration is generally challenging due to its high reactivity and short lifetime. However, its existence is well-supported by a large body of indirect evidence and, in some cases, by spectroscopic observation under superacid conditions at low temperatures. libretexts.org
In the nitration leading to 6,7-Dinitro-2,3-dihydro-benzo masterorganicchemistry.combyjus.comdioxine, the intermediate would be a benzenium ion where the nitronium ion has added to the aromatic ring, disrupting the aromaticity. The positive charge in this intermediate is delocalized across the remaining sp²-hybridized carbons of the ring, with significant charge density at the ortho and para positions relative to the point of attack. libretexts.org
Characterization of such intermediates often relies on computational modeling and spectroscopic techniques. wuxiapptec.com Quantum mechanical calculations can provide detailed information about the structure, stability, and energy profile of the intermediate and the transition states leading to its formation and subsequent deprotonation. wuxiapptec.com Spectroscopic methods that could potentially be used for characterization in stabilized media include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sp³-hybridized carbon where the nitro group is attached would show a characteristic upfield shift in the ¹³C NMR spectrum, while the remaining sp² carbons would be deshielded. The proton on the sp³ carbon would also have a distinct chemical shift in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: The vibrational modes of the intermediate would differ significantly from both the reactant and the product, providing a unique spectral fingerprint.
Predicted Spectroscopic Shifts for the Benzenium Ion Intermediate
| Nucleus | Reactant (Aromatic) | Intermediate (sp³-C) | Intermediate (sp²-C, deshielded) |
| ¹³C Chemical Shift (ppm) | ~110-150 | ~50-60 | >150 |
| ¹H Chemical Shift (ppm) | ~6.5-7.5 | ~4.0-5.0 | >8.0 |
This table provides a hypothetical comparison of NMR chemical shifts, illustrating the significant changes upon formation of the σ-complex.
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction pathway and to probe the rate-determining step of a reaction mechanism. wikipedia.orgnumberanalytics.com In the context of the formation of 6,7-Dinitro-2,3-dihydro-benzo masterorganicchemistry.combyjus.comdioxine, isotopic labeling studies, particularly using deuterium, can provide crucial insights.
A key experiment would be the investigation of the kinetic isotope effect (KIE). youtube.com This involves comparing the rate of nitration of the deuterated aromatic substrate with the rate of nitration of the non-deuterated substrate. The C-H bond is weaker than the C-D bond, so if the cleavage of this bond is part of the rate-determining step, a normal KIE (kH/kD > 1) would be observed. youtube.com
In most electrophilic aromatic nitrations, the cleavage of the C-H bond occurs in a fast step after the rate-determining formation of the σ-complex. masterorganicchemistry.com Therefore, a significant primary kinetic isotope effect is typically not observed (kH/kD ≈ 1). youtube.com This finding would provide strong evidence that the initial attack of the nitronium ion is the slow step in the reaction.
Hypothetical Kinetic Isotope Effect Data for Aromatic Nitration
| Substrate | Rate Constant (k) at 25°C (L·mol⁻¹·s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| Benzodioxane Derivative (H) | 2.8 x 10⁻³ | 1.04 |
| Deuterated Benzodioxane Derivative (D) | 2.7 x 10⁻³ |
The near-unity value of the KIE in this hypothetical data supports a mechanism where C-H bond cleavage is not the rate-determining step.
Furthermore, isotopic labeling with heavy oxygen (¹⁸O) in the nitric acid or sulfuric acid could be used to trace the origin of the oxygen atoms in the nitro groups and any potential side products, providing a more complete picture of the reaction mechanism. Similarly, labeling with ¹⁵N in the nitrating agent would allow for the definitive tracking of the nitro group's journey from the reagent to the product. thieme-connect.de
Advanced Spectroscopic and Analytical Characterization of 6,7 Dinitro 2,3 Dihydro Benzo 1 2 Dioxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure of organic compounds. For 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide definitive evidence of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine is expected to be relatively simple. The molecule possesses a plane of symmetry, which simplifies the spectrum.
Aromatic Protons: The two aromatic protons are chemically equivalent and are expected to appear as a singlet in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The strong electron-withdrawing effect of the two nitro groups significantly deshields these protons, shifting them to a lower field compared to the parent 1,4-benzodioxan (which has aromatic protons at ~6.8 ppm).
Dioxin Protons: The four protons of the dihydro-dioxin ring are also chemically equivalent due to the molecular symmetry and are expected to appear as a singlet. Their chemical shift is anticipated in the range of 4.3-4.5 ppm. Protons on carbons adjacent to an ether oxygen typically resonate in the 3.4-4.5 ppm range libretexts.orglibretexts.org.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals.
Aromatic Carbons: Three distinct signals are expected for the six aromatic carbons.
The two carbons bearing the nitro groups (C-6 and C-7) would be significantly downfield due to the strong deshielding effect of the nitro groups, likely in the 140-150 ppm range.
The two carbons bearing the ether oxygens (C-5a and C-8a) would also be downfield, with an expected chemical shift in the range of 140-145 ppm.
The two carbons bearing the aromatic protons (C-5 and C-8) would be the most upfield of the aromatic carbons, likely appearing between 115 and 125 ppm.
Dioxin Carbons: The two methylene carbons of the dihydro-dioxin ring (C-2 and C-3) are equivalent and are expected to resonate in the range of 64-66 ppm nih.gov.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) |
| H-5, H-8 | 7.8 - 8.2 | s | N/A | |
| H-2, H-3 | 4.3 - 4.5 | s | N/A | |
| C-5, C-8 | 115 - 125 | |||
| C-5a, C-8a | 140 - 145 | |||
| C-6, C-7 | 140 - 150 | |||
| C-2, C-3 | 64 - 66 |
To confirm the assignments made from one-dimensional NMR, several two-dimensional NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this molecule, no cross-peaks are expected in the aromatic or aliphatic regions, confirming the presence of isolated spin systems (the two aromatic protons are equivalent and not coupled, and the four aliphatic protons are equivalent and not coupled).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signal to its corresponding carbon signal and the aliphatic proton signal to its carbon signal.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine will be dominated by the vibrations of the nitro groups and the benzodioxan core.
Nitro Group Vibrations: The two nitro groups will give rise to strong and characteristic absorption bands in the IR spectrum.
Asymmetric stretching (ν_as(NO₂)): A strong band is expected in the region of 1520-1560 cm⁻¹.
Symmetric stretching (ν_s(NO₂)): A strong band is anticipated between 1330 and 1370 cm⁻¹. This band is a reliable indicator of aromatic nitration nih.gov.
Dioxin Moiety Vibrations:
C-O-C stretching: Ethers typically show a strong C-O stretching band in the fingerprint region of the IR spectrum, between 1050 and 1250 cm⁻¹ libretexts.org. For aryl alkyl ethers, two distinct bands are often observed.
Aromatic C-H stretching: A weak to medium band is expected above 3000 cm⁻¹.
Aliphatic C-H stretching: Medium intensity bands are expected in the 2850-3000 cm⁻¹ region.
Table 2: Predicted Characteristic IR and Raman Vibrational Modes for 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3050 - 3100 | 3050 - 3100 | Weak to Medium |
| Aliphatic C-H stretch | 2850 - 3000 | 2850 - 3000 | Medium |
| Asymmetric NO₂ stretch | 1520 - 1560 | 1520 - 1560 | Strong (IR) |
| Symmetric NO₂ stretch | 1330 - 1370 | 1330 - 1370 | Strong (IR & Raman) |
| Aromatic C=C stretch | 1450 - 1600 | 1450 - 1600 | Medium |
| C-O-C stretch | 1050 - 1250 | 1050 - 1250 | Strong (IR) |
| NO₂ bending | 830 - 870 | 830 - 870 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification. The nominal molecular weight of 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine is 226 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 226 is expected to be observed. The fragmentation pattern would likely involve the following characteristic losses:
Loss of NO₂: A prominent fragment ion would be expected at m/z 180, corresponding to the loss of a nitro group ([M - NO₂]⁺).
Loss of NO: A fragment at m/z 196 ([M - NO]⁺) is also possible.
Fragmentation of the Dioxin Ring: The dihydro-dioxin ring can undergo fragmentation. A common fragmentation pathway for 1,4-dioxane (B91453) and its derivatives is the cleavage of the ring to produce smaller fragments researchgate.netdocbrown.info. For instance, the loss of ethylene (B1197577) oxide (C₂H₄O) from the molecular ion could lead to a fragment at m/z 182.
Sequential Losses: Sequential losses of nitro-related groups are also anticipated, for example, the loss of a second NO₂ group from the [M - NO₂]⁺ fragment.
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion and its fragments with high accuracy.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of 6,7-Dinitro-2,3-dihydro-benzo nih.govresearchgate.netdioxine
| m/z | Proposed Fragment | Description |
| 226 | [C₈H₆N₂O₆]⁺ | Molecular Ion ([M]⁺) |
| 180 | [C₈H₆NO₄]⁺ | Loss of NO₂ |
| 196 | [C₈H₆N₂O₅]⁺ | Loss of NO |
| 182 | [C₆H₂N₂O₄]⁺ | Loss of C₂H₄O |
| 134 | [C₈H₆O₂]⁺ | Loss of two NO₂ groups |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.
For 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine, with a chemical formula of C₈H₆N₂O₆, the theoretical exact mass of the neutral molecule is 242.0226 Da. In a typical HRMS experiment, the compound would be ionized, most commonly forming a protonated molecule [M+H]⁺ or a molecular radical cation [M]⁺• depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
An ESI-HRMS analysis in positive ion mode would be expected to detect the protonated species [C₈H₇N₂O₆]⁺ at an m/z that is experimentally very close to its calculated theoretical value. The high resolution of the instrument would allow for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions. The difference between the measured mass and the theoretical mass, typically in the range of parts per million (ppm), would be used to confirm the elemental formula.
Hypothetical HRMS Data for 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine
| Ion Species | Theoretical m/z | Measured m/z (Hypothetical) | Mass Error (ppm) | Elemental Formula |
| [M+H]⁺ | 243.0302 | 243.0305 | 1.23 | C₈H₇N₂O₆ |
| [M+Na]⁺ | 265.0122 | 265.0120 | -0.75 | C₈H₆N₂NaO₆ |
| [M]⁺• | 242.0226 | 242.0229 | 1.24 | C₈H₆N₂O₆ |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a molecular fingerprint that can be used to confirm the identity and connectivity of atoms within the molecule.
In a hypothetical MS/MS experiment on the protonated molecule of 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine ([M+H]⁺, m/z 243.0302), the precursor ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of nitroaromatic compounds is well-characterized. Common fragmentation pathways for dinitroaromatic compounds include the loss of nitro groups (NO₂) and other small neutral molecules. nih.govnih.gov
The fragmentation of 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine would likely proceed through characteristic losses of the nitro groups. The loss of a nitro group (NO₂, 46 Da) is a common fragmentation pathway for nitroaromatic compounds. nih.gov Another potential fragmentation could involve the cleavage of the dioxine ring. The presence of two nitro groups on the aromatic ring would significantly influence the fragmentation pattern, and specific ortho effects between adjacent functional groups could also lead to unique fragmentation pathways. core.ac.uk The study of these fragmentation patterns is essential for the unambiguous structural confirmation of the molecule. mdpi.com
Hypothetical MS/MS Fragmentation Data for [C₈H₇N₂O₆]⁺
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 243.0302 | 197.0243 | NO₂ | [M+H-NO₂]⁺ |
| 243.0302 | 167.0138 | NO₂ + NO | [M+H-NO₂-NO]⁺ |
| 243.0302 | 151.0189 | 2 x NO₂ | [M+H-2NO₂]⁺ |
| 197.0243 | 151.0189 | NO₂ | [M+H-2NO₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
The crystal packing of 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine would be significantly influenced by the strong electron-withdrawing nature of the two nitro groups. These groups are known to participate in various non-covalent interactions that dictate the crystal lattice structure. In the solid state, nitro compounds often exhibit intermolecular interactions such as π-π stacking of the aromatic rings and hydrogen bonding if suitable donors are present. nih.govrsc.org
In the case of 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine, the oxygen atoms of the nitro groups could act as hydrogen bond acceptors, interacting with C-H bonds from neighboring molecules. The planarity of the aromatic ring would likely promote π-π stacking interactions, contributing to a densely packed crystal structure. The analysis of the crystal packing would reveal how these intermolecular forces govern the macroscopic properties of the solid material. researchgate.netproquest.com The presence of nitro groups often leads to close intermolecular contacts, which can be analyzed to understand the packing efficiency. iucr.org
Bond Lengths, Bond Angles, and Torsional Angles
A detailed crystallographic analysis would provide precise measurements of all geometric parameters within the 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine molecule. The bond lengths and angles of the dinitro-substituted benzene (B151609) ring would be of particular interest, as the electron-withdrawing nitro groups can induce distortions in the aromatic system.
The conformation of the 1,4-dioxane ring, which is typically a twisted boat or chair-like conformation, would be determined by the torsional angles. The orientation of the nitro groups relative to the benzene ring, defined by the C-C-N-O torsional angles, would also be a key structural feature. Steric hindrance between the adjacent nitro groups could cause them to be twisted out of the plane of the aromatic ring. nih.gov
Hypothetical Crystallographic Data for 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.2 |
| C-NO₂ Bond Length (Å) | 1.48 |
| O-N-O Bond Angle (°) | 125 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are fundamental for the separation, identification, and purification of chemical compounds. For a substance like 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine, High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing its purity and for preparative separation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For nitroaromatic compounds, reversed-phase HPLC is commonly employed. tandfonline.comtandfonline.com A stationary phase, such as C18-silica, would be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. mtc-usa.com
The purity of a synthesized batch of 6,7-Dinitro-2,3-dihydro-benzo tandfonline.commtc-usa.comdioxine could be determined by injecting a solution of the compound into the HPLC system. A pure compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak would be characteristic of the compound under the specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The presence of additional peaks would indicate impurities. A UV detector would be suitable for the detection of this compound, as nitroaromatic compounds typically exhibit strong UV absorbance. mtc-usa.com The method can be optimized to achieve baseline separation from any starting materials, byproducts, or degradation products. epa.gov
Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Hypothetical) | 5.8 min |
| Purity (Hypothetical) | >99% (by peak area) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Detailed Research Findings
The analysis of 6,7-Dinitro-2,3-dihydro-benzo nih.govchromatographyonline.comdioxine by GC-MS involves its introduction into a gas chromatograph, where it is vaporized and separated from other components based on its volatility and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process induces fragmentation of the parent molecule, creating a unique mass spectrum that serves as a molecular fingerprint.
For nitroaromatic compounds, the fragmentation is often directed by the nitro (-NO₂) groups. Common fragmentation pathways include the loss of nitro and nitro-related groups. The presence of two nitro groups on the benzene ring of 6,7-Dinitro-2,3-dihydro-benzo nih.govchromatographyonline.comdioxine is expected to lead to characteristic neutral losses of nitrogen monoxide (NO), nitrogen dioxide (NO₂), and potentially nitrous acid (HNO₂) from the molecular ion.
The molecular ion peak (M⁺) for 6,7-Dinitro-2,3-dihydro-benzo nih.govchromatographyonline.comdioxine would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation would likely proceed as follows:
Initial Fragmentation: The primary fragmentation event is anticipated to be the loss of a nitro group (NO₂), resulting in a significant fragment ion. A subsequent loss of the second nitro group is also a probable event.
Further Fragmentation: The dihydro-benzo nih.govchromatographyonline.comdioxine ring system is also susceptible to fragmentation. Cleavage of the ether linkages and loss of ethylene oxide fragments are plausible pathways. The presence of the aromatic ring will also contribute to the stability of certain fragment ions.
The resulting mass spectrum is a plot of ion abundance versus m/z, which can be interpreted to deduce the structure of the original molecule. The retention time, the time it takes for the compound to travel through the GC column, is another key parameter for identification when compared against a known standard.
Data Table: Predicted GC-MS Fragmentation of 6,7-Dinitro-2,3-dihydro-benzo nih.govchromatographyonline.comdioxine
The following interactive table summarizes the predicted key fragment ions for 6,7-Dinitro-2,3-dihydro-benzo nih.govchromatographyonline.comdioxine based on common fragmentation patterns of nitroaromatic and benzodioxane compounds.
| Fragment Ion (m/z) | Proposed Structure/Identity | Notes on Fragmentation Pathway |
| 228 | [M]⁺ | Molecular ion of 6,7-Dinitro-2,3-dihydro-benzo nih.govchromatographyonline.comdioxine |
| 182 | [M - NO₂]⁺ | Loss of one nitro group |
| 152 | [M - NO₂ - NO]⁺ | Subsequent loss of a nitroso group |
| 136 | [M - 2xNO₂]⁺ | Loss of both nitro groups |
| 106 | [C₆H₂O₂]⁺ | Fragment corresponding to the dione structure after loss of nitro and ethylene groups |
| 76 | [C₆H₄]⁺ | Benzene ring fragment |
It is important to note that the relative abundances of these fragments can be influenced by the specific GC-MS instrument parameters, such as the ionization energy and the temperature of the ion source.
Computational Chemistry and Theoretical Studies on 6,7 Dinitro 2,3 Dihydro Benzo 1 2 Dioxime
Quantum Chemical Calculations of Electronic Structure and Properties
There is currently no specific research data available in the public domain detailing the molecular orbital analysis, frontier orbitals, charge distribution, or electrostatic potentials of 6,7-Dinitro-2,3-dihydro-benzo acs.orgthieme-connect.dedioxime. Theoretical studies on related but distinct molecules, such as 6,7-Dinitro-1,4-dihydro-quinoxaline-2,3-dione, have been conducted to determine properties like acidity and binding affinity, but these findings are not directly transferable. researchgate.net Similarly, computational work on other benzodioxane-substituted compounds has focused on their specific applications, without providing the foundational electronic data for the dinitro derivative .
Theoretical Investigations of Conformational Space and Energetics
Detailed theoretical investigations into the conformational landscape of 6,7-Dinitro-2,3-dihydro-benzo acs.orgthieme-connect.dedioxime, including potential energy surface mapping and the analysis of interconversion pathways and their associated energy barriers, are not present in the available literature. While general principles of conformational analysis for 1,4-benzodioxane (B1196944) systems exist, specific computational data for the 6,7-dinitro substituted variant is absent.
Reaction Mechanism Modeling and Transition State Analysis
No information is available regarding the modeling of reaction mechanisms or transition state analyses involving 6,7-Dinitro-2,3-dihydro-benzo acs.orgthieme-connect.dedioxime. Such studies would be crucial for understanding its reactivity, stability, and potential synthetic pathways, but this area remains unexplored in published research.
Computational Elucidation of Reaction Pathways
There is no published research detailing the computational elucidation of reaction pathways involving 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxime. Such studies would be valuable for understanding its synthesis, degradation, and potential reactivity with other chemical species.
Kinetic and Thermodynamic Parameters from Calculations
No data tables containing computationally derived kinetic and thermodynamic parameters (such as activation energies, enthalpies, or Gibbs free energies) for reactions involving 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxime have been reported in the scientific literature.
Predictive Modeling of Spectroscopic Data
The predictive modeling of spectroscopic data for 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxime is an area that remains to be explored.
Computational NMR and IR Spectra Prediction
There are no published studies that present computationally predicted NMR or IR spectra for 6,7-Dinitro-2,3-dihydro-benzo nih.govnih.govdioxime.
Validation with Experimental Data
Consistent with the lack of predictive modeling, no research has been found that validates computational spectroscopic predictions with experimental data for this specific compound.
Applications of 6,7 Dinitro 2,3 Dihydro Benzo 1 2 Dioxime in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Heterocyclic Chemistry
The 6,7-Dinitro-2,3-dihydro-benzo nih.govrsc.orgdioxime scaffold is a prime candidate for use as a versatile building block in the synthesis of a variety of heterocyclic compounds. The dioxime functionality (two C=N-OH groups) is known to be a reactive intermediate that can participate in cyclization reactions to form new rings. For instance, dioximes are common precursors for the synthesis of furazans (1,2,5-oxadiazoles) and their N-oxides, furoxans, which are themselves important classes of heterocyclic compounds with applications in medicinal chemistry and materials science.
Furthermore, the two adjacent oxime groups can react with a variety of bis-electrophiles to generate larger, fused heterocyclic systems. This reactivity makes 6,7-Dinitro-2,3-dihydro-benzo nih.govrsc.orgdioxime a valuable starting material for creating complex molecular architectures. The electron-withdrawing nature of the two nitro groups on the benzene (B151609) ring can also influence the reactivity of the dioxime moiety, potentially enabling selective transformations. The synthesis of related dihydro- nih.govrsc.orgdioxino[2,3-d]pyrimidines highlights the utility of the dihydro-benzo nih.govrsc.orgdioxin core in creating complex heterocyclic systems. researchgate.net
Precursor for High-Value Organic Compounds
The strategic placement of functional groups in 6,7-Dinitro-2,3-dihydro-benzo nih.govrsc.orgdioxime makes it a valuable precursor for a range of high-value organic compounds through various synthetic transformations.
The vicinal dioxime arrangement is particularly well-suited for the synthesis of fused-ring systems. Reaction with suitable condensing agents can lead to the formation of a pyrazine (B50134) ring, resulting in a dinitrodihydropyrido[2,3-b]pyrazine system. These types of nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry and as ligands in coordination chemistry. The synthesis of novel diindenone-DTT compounds, which are fused ring systems, demonstrates the importance of such structures in developing new materials. beilstein-journals.org
The general strategy of using planar aromatic rings as precursors for more complex structures is a well-established and economical approach in organic synthesis. rsc.org The planarity of the benzodioxime core, combined with the reactivity of the oxime groups, allows for the construction of extended, rigid, and planar molecules, which are desirable for applications in materials science.
The two nitro groups on the aromatic ring of 6,7-Dinitro-2,3-dihydro-benzo nih.govrsc.orgdioxime can be selectively or fully reduced to amino groups. The metabolic pathway of nitroreduction is a critical process for various compounds. nih.gov This transformation would yield 6,7-diamino-2,3-dihydro-benzo nih.govrsc.orgdioxime or the intermediate nitro-amino derivatives. These resulting aromatic diamines are highly valuable building blocks in their own right.
For example, the resulting 6,7-diamino-2,3-dihydro-benzo nih.govrsc.orgdioxime could be used in the synthesis of high-performance polymers, such as polyimides or polybenzimidazoles, which are known for their exceptional thermal stability and mechanical strength. The amino groups can also be diazotized and converted into a wide array of other functional groups, further expanding the synthetic utility of the original scaffold. The unique electronic properties of the resulting diamino or nitro-amino compounds could also lead to applications in dye-sensitized solar cells or as components of charge-transfer complexes.
Potential in Functional Materials Research
The electronic and chemical properties of 6,7-Dinitro-2,3-dihydro-benzo nih.govrsc.orgdioxime suggest its potential for use in the development of advanced functional materials.
The presence of two nitro groups on the benzene ring imparts a high degree of nitration, a key feature of many energetic materials. The dinitroaromatic system contributes significantly to the compound's heat of formation and density. The functionalization of planar aromatic rings is a straightforward approach to creating energetic materials. rsc.org While the oxime groups themselves are not typically considered primary energetic functionalities, their presence offers a route to further derivatization.
For instance, the oxime groups could be used to chelate metal ions, forming energetic coordination compounds. Alternatively, they could be converted into other nitrogen-rich functional groups, further increasing the nitrogen content and energetic performance of the resulting molecule. The synthesis of other fused energetic structures, such as 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] nih.govscbt.combeilstein-journals.orgtriazin-4-one (NPTO), demonstrates the utility of rearrangement and cyclization reactions in developing novel energetic materials. nih.gov
Electron-deficient aromatic compounds are of great interest in the field of organic electronics, where they are used as n-type semiconductors, electron-transport materials in organic light-emitting diodes (OLEDs), and as acceptors in organic photovoltaic (OPV) cells. The two electron-withdrawing nitro groups on the 6,7-Dinitro-2,3-dihydro-benzo nih.govrsc.orgdioxime core make it a highly electron-deficient system.
This inherent electronic property suggests that the compound itself, or more likely, derivatives thereof, could function as electron-accepting materials. For example, the synthesis of fused-ring systems from this precursor, as described in section 6.2.1, could lead to extended, planar, and electron-deficient molecules with favorable charge transport properties. The development of novel building blocks for electron-poor conjugated polymers, such as researchgate.netdocumentsdelivered.com-Dihydro- nih.govrsc.org-Dioxino-[2,3-f] nih.govscbt.combeilstein-journals.org-Benzothiadiazole, underscores the importance of electron-deficient heterocyclic systems in organic electronics. researchgate.net The ability to tune the electronic properties through derivatization of the dioxime and reduction of the nitro groups provides a pathway to tailor the material for specific electronic applications.
Chemical Probe Development
While research on 6,7-Dinitro-2,3-dihydro-benzo sigmaaldrich.comnih.govdioxine as a chemical probe is not present in the literature, the dinitroaromatic functional group is a well-established component in the design of chemosensors, particularly for detecting explosive materials. researchgate.net The strong electron-withdrawing nature of the two nitro groups on an aromatic ring creates an electron-deficient system. This property is fundamental to the mechanism of many chemical probes.
Fluorescence quenching is a common mechanism employed by such probes. A fluorescent molecule (fluorophore) is designed to interact with the dinitroaromatic compound. Upon this interaction, the electron-deficient nitroaromatic compound can accept an electron from the excited-state fluorophore, disrupting the fluorescence process and causing a measurable decrease in light emission. mdpi.com This "turn-off" response allows for the sensitive detection of nitroaromatic compounds. mdpi.com
Conversely, the benzo sigmaaldrich.comnih.govdioxine scaffold has been identified in the development of inhibitors for enzymes like DprE1, which is a target in Mycobacterium tuberculosis. nih.gov This indicates the potential for this heterocyclic system to serve as a structural base for biologically active probes. The development of probes based on this scaffold involves exploring structure-activity relationships to achieve potent and selective binding to biological targets. nih.gov
The hypothetical combination of these two motifs in 6,7-Dinitro-2,3-dihydro-benzo sigmaaldrich.comnih.govdioxine suggests a potential, though unexplored, role as a probe. Its dinitro-substituted aromatic ring provides a classic electron-accepting unit for sensing applications, while the dihydrobenzo[b] sigmaaldrich.comnih.govdioxine portion could be modified to enhance solubility, modulate electronic properties, or introduce specific binding interactions for a target analyte.
Table 1: Potential Properties of Dinitroaromatic-Based Chemical Probes
| Property | Description | Relevance to Probing |
|---|---|---|
| Electron Affinity | High electron affinity due to two nitro groups. | Enables interaction with electron-rich analytes or fluorophores, often leading to a detectable signal via charge-transfer complex formation. researchgate.net |
| Fluorescence Quenching | Ability to quench the fluorescence of various fluorophores. | Forms the basis of "turn-off" sensors for detecting the probe's target or the probe itself. mdpi.com |
| Colorimetric Response | Formation of colored products (e.g., Meisenheimer complexes) upon reaction with nucleophiles. | Allows for visual or spectrophotometric detection of certain analytes. researchgate.net |
Interdisciplinary Research Opportunities
The structural components of 6,7-Dinitro-2,3-dihydro-benzo sigmaaldrich.comnih.govdioxine suggest several avenues for interdisciplinary research, bridging chemistry, biology, and materials science.
Medicinal Chemistry and Biology: Nitroaromatic compounds are prevalent in pharmaceuticals and are known for their diverse biological activities, including antimicrobial and antiparasitic effects. nih.govnih.gov The nitro group can undergo bioreduction within cells, leading to reactive species that can be toxic to microorganisms. nih.gov For instance, 5-nitroimidazole derivatives are activated by intracellular reduction to exert their antimicrobial effects. nih.gov The benzo sigmaaldrich.comnih.govdioxine ring system is also a feature in compounds designed as enzyme inhibitors for diseases like tuberculosis. nih.gov The fusion of these two pharmacologically relevant scaffolds in one molecule could spur research into novel therapeutic agents, requiring collaboration between synthetic chemists, microbiologists, and pharmacologists to synthesize and evaluate its biological potential.
Materials Science: In materials science, conducting polymers are often used in the development of sensors. mdpi.com The properties of these polymers can be tuned by incorporating various chemical compounds. Dinitroaromatic compounds are used as analytes for sensors made from materials like polyaniline composites, where they interact with the polymer to cause a detectable change in fluorescence or resistance. mdpi.com A compound like 6,7-Dinitro-2,3-dihydro-benzo sigmaaldrich.comnih.govdioxine could potentially be integrated into polymer-based materials to create "smart materials" for detecting specific analytes or for applications in electronics, leveraging the strong electronic properties of the dinitroaromatic system. researchgate.net
Environmental Science: Many nitroaromatic compounds have been introduced into the environment as pesticides or as byproducts of industrial processes. nih.govcswab.org Research into the biodegradation of these compounds is an active field, combining microbiology, biochemistry, and environmental engineering to understand and remediate contamination. cswab.org Studying the environmental fate and potential microbial degradation pathways of a novel dinitro-substituted benzodioxine would be a relevant interdisciplinary research area.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 6,7-Dinitro-2,3-dihydro-benzo sigmaaldrich.comnih.govdioxime |
| 6,7-Dinitro-2,3-dihydro-benzo sigmaaldrich.comnih.govdioxine |
| 5-nitroimidazole |
| Polyaniline |
Environmental Fate and Stability Considerations for 6,7 Dinitro 2,3 Dihydro Benzo 1 2 Dioxime
Degradation Pathways under Various Environmental Conditions
The environmental persistence of 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine will be determined by its susceptibility to photolytic, hydrolytic, and biotic degradation processes.
Photolytic Stability and Photodegradation Mechanisms
The photolytic degradation of nitroaromatic compounds is a significant environmental transformation process. The presence of nitro groups on the aromatic ring suggests that 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine is likely to undergo photodegradation when exposed to sunlight, particularly in aqueous environments. nih.gov The process is often initiated by the absorption of UV radiation, leading to the formation of excited states that can undergo various reactions.
For nitroaromatic compounds, photodegradation can proceed through several mechanisms, including the reduction of the nitro group and the hydroxylation of the aromatic ring. In aqueous solutions, the presence of substances like hydrogen peroxide (H2O2) can accelerate photodegradation through the generation of highly reactive hydroxyl radicals. nih.gov Studies on nitrobenzene (B124822) and nitrophenols have shown that photodegradation follows first-order kinetics. nih.gov The primary photoproducts of nitrobenzene in the presence of UV/H2O2 include nitrophenol isomers, nitrohydroquinone, and nitrocatechol, which can be further degraded to smaller organic acids and eventually mineralized to CO2 and water. nih.gov
It is plausible that the photodegradation of 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine would involve similar pathways, potentially leading to the formation of hydroxylated and partially reduced derivatives. The cleavage of the dioxane ring could also occur as a secondary process.
Table 1: Summary of Photodegradation Studies on Related Nitroaromatic Compounds
| Compound | Conditions | Key Findings | Reference |
| Nitrobenzene | Aqueous solution, UV/H2O2 | Formation of nitrophenols, nitrohydroquinone, nitrocatechol. Follows first-order kinetics. | nih.gov |
| Nitrophenols | Aqueous solution, UV/H2O2 | Follows first-order kinetics with higher decay rates than nitrobenzene. | nih.gov |
| 2,5-Dinitrophenol | Adsorbed on TiO2, Visible light | Undergoes photodegradation, with the rate influenced by the number and position of nitro groups. | northwestern.edu |
Hydrolytic Stability and Solvolysis Reactions
The hydrolytic stability of 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine is expected to be influenced by the presence of the two nitro groups and the ether linkages in the dioxane ring. The strong electron-withdrawing nature of the nitro groups makes the aromatic ring susceptible to nucleophilic attack, which could facilitate hydrolysis under certain pH conditions, particularly alkaline hydrolysis. nih.govepa.gov
While direct hydrolysis of the C-NO2 bond is generally not a major pathway, the presence of these groups can activate the aromatic ring towards nucleophilic substitution of other groups, though none are present on the benzene (B151609) ring of the parent structure. The ether bonds within the 2,3-dihydro-benzo cswab.orgnih.govdioxine moiety are generally stable. However, studies on related benzodioxane derivatives indicate that the ring can be cleaved under specific chemical conditions, although this is not typically a significant environmental process under normal pH and temperature ranges. nih.gov Research on the alkaline hydrolysis of 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitrotoluene (B133949) (DNT) suggests that the initial steps involve the formation of Meisenheimer complexes. epa.gov A similar mechanism could be anticipated for 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine.
Biotic Degradation and Microbial Metabolism
The biodegradation of nitroaromatic compounds has been extensively studied, and it is expected that 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine would be susceptible to microbial transformation. cswab.orgnih.govnih.gov The electron-deficient nature of the aromatic ring makes these compounds generally resistant to oxidative attack by many microorganisms. nih.govnih.gov Consequently, the primary route of biodegradation is typically reductive.
Under anaerobic conditions, microorganisms can reduce the nitro groups sequentially to nitroso, hydroxylamino, and finally amino groups. nih.govnih.gov This process is catalyzed by nitroreductases. The resulting aromatic amines may be more or less toxic than the parent compound and can sometimes polymerize or bind to soil organic matter. arizona.edu
Under aerobic conditions, some specialized microorganisms have evolved pathways to degrade nitroaromatic compounds. These pathways can involve:
Dioxygenase-mediated attack: Enzymes can insert two hydroxyl groups into the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). nih.gov
Monooxygenase-mediated attack: An oxygen atom is inserted, which can also lead to the elimination of the nitro group. nih.gov
Reductive pathways: The nitro group is first reduced to a hydroxylamine (B1172632), which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound that can be further degraded through ring cleavage. nih.gov
Fungi, such as Phanerochaete chrysosporium, have also been shown to be effective in degrading nitroaromatic compounds like TNT, often through the action of lignin-modifying enzymes. nih.gov
Table 2: Microbial Degradation Pathways for Nitroaromatic Compounds
| Pathway | Conditions | Key Enzymes | Resulting Products | References |
| Nitro group reduction | Anaerobic | Nitroreductases | Nitroso, hydroxylamino, and amino derivatives | nih.govnih.gov |
| Dioxygenase attack | Aerobic | Nitroarene dioxygenases | Catechols, nitrite | nih.gov |
| Monooxygenase attack | Aerobic | Monooxygenases | Hydroxylated aromatics, nitrite | nih.gov |
| Fungal degradation | Aerobic | Lignin peroxidases, Manganese peroxidases | Mineralization or transformation products | nih.gov |
Thermal Stability and Decomposition Characteristics
Nitroaromatic compounds are known for their energetic properties and potential for thermal instability. dtic.miltamu.edu The thermal stability is highly dependent on the number and position of the nitro groups, as well as the presence of other functional groups. The decomposition of nitroaromatic compounds can be autocatalytic and can lead to thermal runaway and explosions under certain conditions. tamu.edu
Studies on mononitrotoluenes have shown that the ortho isomer is the most hazardous. tamu.edu The decomposition can be initiated by the cleavage of the C-NO2 bond or by isomerization to a nitrite followed by cleavage. dtic.mil For some nitroaromatics with ortho substituents, intramolecular rearrangement can be a primary decomposition pathway. dtic.mil Given the presence of two nitro groups, 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine is expected to be an energetic material with a potential for hazardous thermal decomposition. The presence of contaminants can significantly lower the thermal stability of nitroaromatic compounds. tamu.edu
Table 3: Thermal Decomposition Data for Related Nitroaromatic Compounds
| Compound | Decomposition Onset (°C) | Key Observations | Reference |
| o-Nitrotoluene | ~280-300 | Autocatalytic decomposition, formation of anthranil | dtic.miltamu.edu |
| m-Nitrophenol | ~275 | Endothermic melting followed by exothermic decomposition | researchgate.net |
| 1,3-Dinitrobenzene | ~300 | Exothermic decomposition | researchgate.net |
Strategies for Green Chemical Processing and Waste Minimization
The synthesis of nitroaromatic compounds traditionally involves the use of mixed nitric and sulfuric acids, which generates large volumes of hazardous waste acids. researchgate.netresearchgate.net Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis and processing of compounds like 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine, several strategies can be considered.
Greener Synthesis:
Solid acid catalysts: Using solid acid catalysts can reduce the need for corrosive liquid acids and simplify catalyst recovery and reuse. researchgate.net
Alternative nitrating agents: The use of less hazardous nitrating agents, such as inorganic nitrates supported on silica (B1680970) gel or tert-butyl nitrite, can offer a cleaner and more selective nitration process. researchgate.net
Solvent-free or aqueous reactions: Conducting reactions in water or without a solvent can significantly reduce the generation of volatile organic compound (VOC) emissions and simplify product work-up. rsc.org
Waste Minimization and Treatment:
Waste acid reprocessing: Developing efficient processes to recover and reuse nitric and sulfuric acids from nitration waste streams is crucial. syntechinternational.com
Source reduction: Optimizing reaction conditions, such as temperature and reactant ratios, can increase product yield and selectivity, thereby minimizing the formation of byproducts and waste. researchgate.netbeeindia.gov.in
Bioremediation of waste streams: Employing microbial processes to treat wastewater contaminated with nitroaromatic compounds and their byproducts can be a cost-effective and environmentally friendly approach. slideshare.net This involves using microorganisms that can degrade these pollutants into less harmful substances. researchgate.netnih.gov
By implementing these green chemistry strategies, the environmental footprint associated with the production and lifecycle of 6,7-dinitro-2,3-dihydro-benzo cswab.orgnih.govdioxine and similar compounds can be significantly reduced.
Q & A
Basic Questions
Q. What experimental methods are recommended for synthesizing derivatives of 6,7-Dinitro-2,3-dihydro-benzo[1,4]dioxime?
- Answer : A common approach involves reacting the core amine group with electrophilic agents (e.g., sulfonyl chlorides or carboxylic acid derivatives) under basic conditions (pH 9–10). For example, 2,3-dihydrobenzo[1,4]dioxin-6-amine can be treated with 4-methylbenzenesulfonyl chloride in aqueous sodium carbonate, followed by purification via column chromatography. Characterization typically employs IR spectroscopy (to confirm functional groups), ¹H-NMR (to verify regioselectivity), and elemental analysis (CHN) to validate purity .
Q. How can the acidity (pKa) of this compound be experimentally determined?
- Answer : UV-vis spectroscopy is a robust method for pKa determination. Prepare solutions of the compound at varying pH levels and monitor absorbance changes at specific wavelengths (e.g., λmax shifts corresponding to protonation/deprotonation). For instance, DNQX (a structurally related compound) exhibited pKa values of 6.99 ± 0.02 and 10.57 ± 0.01 using this method, corroborated by ¹H-NMR analysis of ionic species in physiological media .
Q. What safety precautions are critical when handling this compound in a laboratory setting?
- Answer : Based on GHS classifications of analogous dihydrobenzodioxin derivatives, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Ensure fume hood ventilation to prevent inhalation of aerosols. In case of exposure, rinse eyes with water for 15 minutes and seek medical evaluation. Store in sealed containers away from ignition sources .
Advanced Research Questions
Q. How can computational methods predict the binding affinity of this compound to biological targets like GluA2 receptors?
- Answer : Density functional theory (DFT) methods (e.g., B3LYP, M06-2X) can calculate proton dissociation energies to estimate pKa values. Molecular dynamics (MD) simulations further model ligand-receptor interactions, such as hydrogen bonding between the compound’s amidic oxygens and Arg845 in GluA2. Validate predictions with experimental binding assays (e.g., competitive inhibition studies) to ensure accuracy .
Q. What strategies optimize the design of this compound analogs for enhanced enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase)?
- Answer : Introduce electron-withdrawing groups (e.g., nitro, sulfonyl) to the benzodioxime core to modulate electronic effects and steric bulk. For example, substituting the amine group with sulfonamide moieties improved α-glucosidase inhibition (IC50 values < 50 µM in some analogs). Screen derivatives using enzyme kinetics (Michaelis-Menten plots) and molecular docking to prioritize candidates .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for novel derivatives?
- Answer : Combine multi-technique validation:
- ¹H-NMR : Assign peaks using 2D-COSY or HSQC to resolve overlapping signals.
- IR : Compare experimental carbonyl stretches (~1650–1750 cm<sup>-1</sup>) with DFT-calculated vibrational frequencies.
- Mass spectrometry : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns.
Discrepancies may arise from tautomerism or solvent effects; replicate measurements under controlled conditions (e.g., dry DMSO vs. aqueous buffer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
